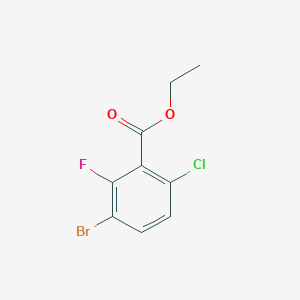

Ethyl 3-bromo-6-chloro-2-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-6-chloro-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYFROSFJGDVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3 Bromo 6 Chloro 2 Fluorobenzoate

Retrosynthetic Analysis and Key Precursor Strategies

The synthesis of ethyl 3-bromo-6-chloro-2-fluorobenzoate can be approached from several key precursors. A retrosynthetic analysis reveals that the primary disconnection points are the ester linkage and the carbon-halogen bonds on the aromatic ring. This allows for the exploration of various synthetic routes starting from substituted benzoic acids, halogenated benzaldehydes, or anilines.

Synthesis from Substituted Benzoic Acid Derivatives

A primary and logical precursor for the target molecule is 3-bromo-6-chloro-2-fluorobenzoic acid. This approach simplifies the synthesis to a final esterification step. The synthesis of the benzoic acid precursor itself is a critical part of this strategy.

One common method for the synthesis of polysubstituted benzoic acids is through electrophilic aromatic substitution on a simpler benzoic acid derivative. The esterification of the resulting 3-bromo-6-chloro-2-fluorobenzoic acid to its ethyl ester is typically achieved through Fischer esterification. This reaction involves refluxing the carboxylic acid in ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid. To drive the equilibrium towards the product, an excess of ethanol is often used, or water is removed as it is formed.

Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride, 3-bromo-6-chloro-2-fluorobenzoyl chloride, by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine, to yield the ethyl ester with high efficiency.

Table 1: Key Reactions in the Synthesis from Substituted Benzoic Acid

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Halogenation | Bromine, Chlorine, Fluorinating Agent, Catalyst (e.g., FeCl₃) | Substituted Benzoic Acid | 3-Bromo-6-chloro-2-fluorobenzoic acid |

| 2a | Fischer Esterification | Ethanol, Catalytic H₂SO₄, Reflux | 3-Bromo-6-chloro-2-fluorobenzoic acid | This compound |

| 2b | Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | 3-Bromo-6-chloro-2-fluorobenzoic acid | 3-Bromo-6-chloro-2-fluorobenzoyl chloride |

| 3b | Esterification | Ethanol, Pyridine | 3-Bromo-6-chloro-2-fluorobenzoyl chloride | This compound |

Approaches from Halogenated Benzaldehydes

Another viable synthetic route begins with a suitably substituted benzaldehyde, such as 3-bromo-6-chloro-2-fluorobenzaldehyde (B582021). The aldehyde functionality can be oxidized to a carboxylic acid, which is then esterified as described in the previous section. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. A milder and often preferred method involves the use of manganese dioxide (MnO₂) in the presence of sodium cyanide and an alcohol, which can directly convert the aldehyde to the ester in a one-pot reaction.

A patent describes a method for the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) from 4-fluorobenzaldehyde (B137897) using sodium bromide and sodium hypochlorite (B82951) in a biphasic system with dichloromethane (B109758) and water, a process that avoids the use of elemental bromine. google.com A similar strategy could potentially be adapted for the synthesis of 3-bromo-6-chloro-2-fluorobenzaldehyde from 2-chloro-6-fluorobenzaldehyde.

Routes via Anilines and Diazotization-Halogenation Reactions

The Sandmeyer reaction provides a powerful tool for the introduction of halogens onto an aromatic ring, starting from an aniline (B41778) precursor. googleapis.comgoogleapis.comnih.gov In this approach, an appropriately substituted aniline, such as 3-amino-6-chloro-2-fluorobenzoic acid, would be the key intermediate.

The synthesis would involve the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. organic-chemistry.org Subsequent treatment of the diazonium salt with a copper(I) bromide (CuBr) solution would then introduce the bromine atom at the desired position, yielding 3-bromo-6-chloro-2-fluorobenzoic acid. googleapis.com The resulting benzoic acid can then be esterified to the final product.

The challenge in this route lies in the synthesis of the specific aniline precursor with the desired substitution pattern. This may require a multi-step synthesis, potentially involving nitration, reduction, and halogenation steps on a simpler starting material. For instance, a patented method describes the synthesis of 2-chloro-3-fluorobromobenzene from 3-chloro-2-fluoroaniline (B1295074) via bromination followed by a diazotization-deamination reaction. wikipedia.org This highlights the utility of diazotization reactions in accessing complex halogenation patterns.

Targeted Functionalization and Ortho-Lithiation Techniques

Achieving the specific 3-bromo-6-chloro-2-fluoro substitution pattern often requires highly regioselective reactions. Ortho-lithiation and directed metalation are powerful strategies for achieving such selectivity.

Regioselective Bromination Strategies

The introduction of the bromine atom at the C-3 position, ortho to the fluorine and meta to the chlorine, requires careful control of regioselectivity. The directing effects of the existing substituents play a crucial role. The fluorine atom is a weak ortho-para director, while the chlorine atom is also an ortho-para director. The carboxylic acid or ester group is a meta-director.

A key strategy to control regioselectivity is through directed ortho-metalation (DoM). organic-chemistry.orguwindsor.cabldpharm.com In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, such as n-butyllithium, to direct deprotonation to the adjacent ortho position. A patent describes a similar approach for the synthesis of 3-bromo-5-chloro-2-fluorobenzoic acid, where 2-bromo-4-chloro-1-fluorobenzene (B162908) is treated with lithium diisopropylamide (LDA) followed by quenching with dry ice to introduce the carboxylic acid group. googleapis.com This demonstrates the power of ortho-lithiation in achieving specific substitution patterns on halogenated benzene (B151609) rings.

For the synthesis of this compound, one could envision starting with ethyl 2-chloro-6-fluorobenzoate. The fluorine atom and the ester group could potentially direct lithiation to the C-3 position, which could then be quenched with a bromine source like 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS) to introduce the bromine atom regioselectively.

Selective Chlorination Methodologies

If the synthetic strategy involves introducing the chlorine atom at a later stage, selective chlorination methods are required. Starting with a precursor such as ethyl 3-bromo-2-fluorobenzoate, the challenge is to introduce the chlorine atom at the C-6 position.

N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of aromatic compounds. uwindsor.cabldpharm.comyoutube.com The regioselectivity of the chlorination would be influenced by the directing effects of the existing substituents. In the case of ethyl 3-bromo-2-fluorobenzoate, the fluorine (ortho-para director) and the bromine (ortho-para director) would direct towards the C-4 and C-6 positions, while the ester group (meta-director) would also direct towards the C-4 and C-6 positions. This convergence of directing effects could favor chlorination at the desired C-6 position. The reaction is typically carried out in a suitable solvent, and for less reactive aromatic systems, an acid catalyst may be required to enhance the electrophilicity of the chlorinating agent. youtube.com

Table 2: Summary of Halogenation Reagents and Techniques

| Halogenation | Reagent | Technique | Key Features |

| Bromination | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | Commonly used for regioselective bromination. |

| Chlorination | N-Chlorosuccinimide (NCS) | Electrophilic Aromatic Substitution | Effective for chlorination of aromatic rings; can be acid-catalyzed. |

| Halogenation | Copper(I) Halides (e.g., CuBr, CuCl) | Sandmeyer Reaction | Introduces halogens via diazotization of anilines. |

| Halogenation | Organolithium reagents followed by electrophilic halogen source | Ortho-Lithiation | Provides high regioselectivity based on directing groups. |

Fluorination Approaches (e.g., Halogen Exchange, SNAr)

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many specialized chemicals. The strong carbon-fluorine bond and the unique electronic properties of fluorine can significantly influence a molecule's characteristics. acs.orgnih.gov Two prominent methods for aromatic fluorination are Halogen Exchange (Halex) reactions and Nucleophilic Aromatic Substitution (SNAr).

Halogen Exchange (Halex) , often referred to as the Finkelstein reaction for aromatic systems, involves the substitution of a halogen atom (typically chlorine or bromine) with fluorine. nih.gov This reaction is generally driven by the precipitation of the resulting metal halide salt in a polar aprotic solvent. Metal fluorides like potassium fluoride (B91410) (KF) or cesium fluoride (CsF) are common reagents. For instance, a precursor like 2,3-dichloro-6-bromobenzoic acid could potentially be fluorinated selectively. The success of this method often depends on the activation of the leaving group by electron-withdrawing groups positioned ortho or para to it. jst.go.jp Palladium complexes have also been studied as catalysts for these transformations, although they have been more extensively used for fluorination rather than other halogen exchanges. nih.gov

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing fluorine onto highly electron-deficient aromatic rings. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, forming a transient Meisenheimer complex. The aromatic ring must be activated by potent electron-withdrawing groups (e.g., -NO2, -CN) to facilitate the attack by a nucleophilic fluoride source. google.com In the context of synthesizing the target compound's precursors, a substrate like 5-chloro-2,4-difluoronitrobenzene could be derived from a trichloronitrobenzene precursor via fluorination. google.com Recent advancements have focused on developing more reactive and manageable fluoride sources, such as anhydrous tetramethylammonium (B1211777) fluoride (Me4NF) and its alcohol adducts, which can enable fluorination under milder conditions, sometimes even at room temperature. nih.govnih.gov

| Method | Fluoride Source | Typical Substrate | Conditions | Key Features |

|---|---|---|---|---|

| Halogen Exchange (Halex) | KF, CsF | Aryl chlorides or bromides with ortho/para electron-withdrawing groups | High temperatures (>130 °C), polar aprotic solvents (DMSO, DMF) nih.gov | Driven by salt precipitation; phase-transfer catalysts can enhance reactivity. jst.go.jp |

| SNAr | KF, CsF, Me4NF, Bu4NF | Electron-deficient arenes (e.g., nitroarenes, cyanobenzenes) nih.govgoogle.com | Varies from room temperature to >150 °C depending on substrate and reagent nih.govarkat-usa.org | Requires strong electronic activation of the aromatic ring. |

| SNAr (Advanced) | Anhydrous Me4NF or Me4NF·t-AmylOH | (Hetero)aryl halides and nitroarenes nih.gov | Mild conditions (e.g., 80 °C in DMSO) without rigorous drying nih.gov | Bench-stable reagent, high reactivity, and broad substrate scope. nih.gov |

Directed ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a highly regioselective strategy for functionalizing aromatic rings. wikipedia.org The method utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent (commonly n-BuLi or s-BuLi), directing deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org This generates a stabilized aryllithium intermediate, which can then be "quenched" by reacting with a suitable electrophile to introduce a new substituent with high precision. wikipedia.org

The carboxylic acid group itself, or its corresponding carboxylate, can serve as an effective DMG, facilitating lithiation at the C2 or C6 position. acs.org For a precursor like 3-bromo-6-chlorobenzoic acid, a DoM strategy could theoretically be used to introduce a substituent at a specific ortho position. However, the presence of multiple halogens complicates the reaction, as halogen-metal exchange can compete with deprotonation. The relative directing ability of various groups has been extensively studied.

Relative Strength of Common Directing Metalation Groups (DMGs) organic-chemistry.orgharvard.edu

Strong: -CONR₂, -SO₂NR₂, -O(CONR₂)

Moderate: -OMe, -NR₂, -F

Weak: -Cl, -CH₂NR₂

Once the aryllithium is formed, it can be quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to install the bromo substituent. This approach provides a powerful tool for building up the complex substitution pattern seen in this compound's precursor.

| Directing Group (DMG) | Relative Directing Strength | Typical Base | Potential Electrophile for Quenching |

|---|---|---|---|

| -CON(i-Pr)₂ | Strong organic-chemistry.org | s-BuLi/TMEDA | Br₂ |

| -COOH (-COOLi) | Moderate-Strong acs.org | n-BuLi, s-BuLi | C₂Br₂F₄ |

| -F | Moderate organic-chemistry.org | n-BuLi | 1,2-dibromoethane |

| -Cl | Weak organic-chemistry.org | LDA, LiTMP | Hexabromoacetone |

Esterification Protocols for Ethyl Benzoates

The final step in the synthesis of the title compound is the esterification of the corresponding carboxylic acid, 3-bromo-6-chloro-2-fluorobenzoic acid. Several standard protocols exist for this transformation.

Fischer esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. scribd.com To synthesize this compound, the corresponding benzoic acid derivative would be reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). quora.com The reaction is a reversible equilibrium. ucla.edu To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol (ethanol), which can also serve as the solvent, or by removing water as it is formed, often through azeotropic distillation or the use of a dehydrating agent. youtube.com Microwave heating has been shown to accelerate the reaction and improve yields in some cases. cibtech.org

For carboxylic acids that are sterically hindered or sensitive to the high temperatures and strong acidic conditions of Fischer esterification, methods employing coupling reagents are preferred. luxembourg-bio.com These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the alcohol.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.com The reaction often includes an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to form a highly reactive intermediate active ester, which suppresses side reactions and reduces racemization in chiral substrates. peptide.comresearchgate.net Other classes of reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU, HATU), which are known for their high efficiency. peptide.com

| Reagent Class | Example(s) | Byproduct | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC peptide.com | Urea derivative | Cost-effective and widely used; EDC's byproduct is water-soluble, simplifying workup. peptide.com |

| Phosphonium Salts | BOP, PyBOP peptide.com | Phosphine (B1218219) oxide | High reactivity, but can be moisture-sensitive. |

| Uronium/Aminium Salts | HBTU, HATU, TBTU peptide.com | Tetramethylurea | Very efficient, fast reaction times, and low rates of epimerization. peptide.com |

Transesterification is a process that converts one ester into another by reacting it with an alcohol in the presence of a catalyst. ucla.edu For example, if a methyl ester of the substituted benzoic acid were available, it could be converted to the desired ethyl ester by heating it in an excess of ethanol with an acid (e.g., H₂SO₄) or base (e.g., sodium ethoxide) catalyst. ucla.eduyoutube.com The reaction is an equilibrium, and driving it to completion requires using a large excess of the new alcohol (ethanol) to shift the equilibrium towards the formation of the more stable or desired product. ucla.edu

Metal-Catalyzed Coupling Reactions in Synthetic Sequences

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. In the context of building a complex molecule like this compound, these reactions are invaluable for assembling the substituted aromatic core. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are cornerstones of this approach. rhhz.netthieme-connect.de

A synthetic sequence might involve starting with a simpler di- or trihalogenated benzene derivative and introducing the remaining functional groups via sequential cross-coupling reactions. A significant challenge in polyhalogenated systems is achieving site-selectivity. nih.gov The relative reactivity of C-X bonds towards oxidative addition to a metal catalyst (typically Pd(0)) generally follows the order C-I > C-Br > C-OTf > C-Cl >> C-F. This predictable reactivity allows for the selective functionalization of one site while leaving others intact for subsequent transformations. thieme-connect.denih.gov For example, a bromo-chloro-fluoro arene could selectively undergo coupling at the more reactive C-Br bond, leaving the C-Cl and C-F bonds untouched for later functionalization steps. The choice of catalyst, ligands, and reaction conditions can further tune this selectivity. nih.gov

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. organic-chemistry.org For this compound, the C-Br bond is the primary reaction site, allowing for the selective introduction of a new aryl or vinyl group.

The catalytic cycle generally involves three key steps: organic-chemistry.org

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The reaction's success is often dependent on the choice of catalyst, ligand, and base. wikipedia.org Due to the steric hindrance and electronic properties of the substrate, ligand selection is critical to facilitate the reaction efficiently.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, CataXCium A Pd G3 wikipedia.org | Source of the active Pd(0) catalyst. |

| Ligand | Phosphines (e.g., PPh₃, SPhos, XPhos) | Stabilizes the palladium center and modulates its reactivity. |

| Boron Reagent | Arylboronic acids, Alkyltrifluoroborates catalysis.blog | Source of the new aryl, vinyl, or alkyl group. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent for transmetalation. |

| Solvent | Toluene, Dioxane, DMF/Water mixtures | Solubilizes reactants and facilitates the reaction. |

Heck and Sonogashira Coupling Reactions

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method for coupling aryl halides with alkenes to form substituted alkenes. wikipedia.org This reaction offers a direct route to introduce vinyl groups onto the aromatic ring of this compound at the bromine position. The reaction typically proceeds with high stereoselectivity to yield the trans isomer. organic-chemistry.org

The mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by coordination and insertion of the alkene into the palladium-aryl bond. chemspider.com A subsequent β-hydride elimination step forms the final product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. wikipedia.orgchemspider.com

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.org This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst, typically in the presence of an amine base which also often serves as the solvent. libretexts.orgiitk.ac.in Applying this to this compound allows for the direct installation of an alkynyl moiety, a valuable functional group for further transformations or as a key structural element in target molecules. The reaction is known for its mild conditions, often proceeding at room temperature. libretexts.org

The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper-acetylide species. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of the copper-acetylide intermediate with the Cu(I) salt.

Buchwald-Hartwig Amination and C-O Cross-Coupling

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. chemspider.com It has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and electronic materials. This reaction can be applied to this compound to introduce a wide range of primary or secondary amines at the C-Br position.

The choice of palladium precatalyst and, crucially, the phosphine ligand is vital for a successful transformation. bldpharm.com Sterically hindered and electron-rich ligands are often employed to promote the key steps of oxidative addition and reductive elimination. chemspider.combldpharm.com

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination

| Component | Examples | Role |

|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precatalyst that forms the active Pd(0) species. |

| Ligand | XPhos, RuPhos, t-BuXPhos, SPhos bldpharm.com | Crucial for catalytic activity and substrate scope. |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine and facilitates the reaction. |

| Amine | Primary amines, secondary amines, anilines, heterocycles | The nitrogen source for the C-N bond formation. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typical. |

C-O Cross-Coupling

A variation of this chemistry, the Buchwald-Hartwig C-O cross-coupling, allows for the formation of aryl ethers from aryl halides and alcohols. Using a suitable palladium catalyst and ligand system, this compound can be coupled with various alcohols to synthesize the corresponding aryl ethers. This method is particularly valuable for accessing complex ethers that are difficult to synthesize via traditional methods like the Williamson ether synthesis. Recent advancements have demonstrated efficient coupling with fluorinated alcohols using specialized precatalysts like tBuBrettPhos Pd G3.

Development of Sustainable and Efficient Synthetic Routes

Modern chemical synthesis places a strong emphasis on sustainability and efficiency. For a substrate like this compound, this involves developing processes that minimize waste, energy consumption, and reaction steps.

One-Pot and Cascade Reactions

One-pot and cascade (or domino) reactions are powerful strategies that combine multiple reaction steps into a single operation without isolating intermediates. This approach significantly improves efficiency by reducing purification steps, solvent usage, and time. For instance, a domino Sonogashira coupling followed by an intramolecular cyclization has been reported to synthesize substituted benzofurans. iitk.ac.in Similarly, a process could be envisioned where this compound first undergoes a Suzuki coupling, and then another functional group on the newly introduced aryl ring is transformed in the same pot, leading to a rapid increase in molecular complexity.

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages over traditional batch processing. Key benefits include superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and straightforward scalability. The palladium-catalyzed coupling reactions described above are well-suited for adaptation to flow systems. A flow setup could involve pumping a solution of this compound, the coupling partner, and a soluble catalyst through a heated column, or passing the reagents over a packed bed of a heterogeneous palladium catalyst, which can be recovered and reused, further enhancing the sustainability of the process.

Catalyst Design and Optimization

The performance of all the aforementioned cross-coupling reactions hinges on the catalyst. Catalyst design and optimization are central to developing efficient synthetic routes. Research focuses on:

Ligand Development: Synthesizing new phosphine or N-heterocyclic carbene (NHC) ligands with tailored steric and electronic properties can lead to catalysts with higher activity (turnover number) and broader substrate scope. bldpharm.com

Precatalyst Design: The development of air-stable, well-defined palladium precatalysts (e.g., G3 and G4 palladacycles) simplifies reaction setup and provides more reproducible results.

Reaction Condition Optimization: Systematically screening catalysts, ligands, bases, solvents, and temperature is crucial to identify the optimal conditions for a specific transformation, maximizing yield and minimizing side reactions like hydrodehalogenation.

By focusing on these areas, more sustainable and cost-effective methods for the functionalization of this compound can be achieved, expanding its utility as a key chemical intermediate.

Chemical Reactivity and Transformation Studies of Ethyl 3 Bromo 6 Chloro 2 Fluorobenzoate

Nucleophilic Aromatic Substitution (SNAr) Investigations

The benzene (B151609) ring of ethyl 3-bromo-6-chloro-2-fluorobenzoate is substituted with three different halogens: bromine, chlorine, and fluorine. This polyhalogenated system is a potential substrate for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces one of the halogen atoms. The outcome of such reactions is governed by the relative reactivity of the C-X bonds and the electronic and steric environment of the aromatic ring.

Reactivity at Bromine, Chlorine, and Fluorine Centers

While specific experimental studies on the nucleophilic aromatic substitution of this compound are not extensively detailed in publicly available literature, general principles of SNAr reactions on polyhalogenated aromatics can provide predictive insights. The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized carbanion (Meisenheimer complex), and the highly electronegative fluorine atom is most effective at stabilizing the negative charge through its inductive effect.

However, the position of the halogens relative to the electron-withdrawing ester group also plays a crucial role. The ester group (-COOEt) is an activating group for SNAr, particularly at the ortho and para positions. In this molecule, the fluorine is ortho to the ester, the chlorine is meta, and the bromine is para to the fluorine but meta to the ester. The fluorine at the 2-position is highly activated by the ortho ester group.

Influence of Steric and Electronic Factors on Regioselectivity

The regioselectivity of SNAr reactions on this compound would be a complex interplay of electronic and steric effects.

Electronic Factors : The electron-withdrawing nature of the ester group and the halogens activates the ring for nucleophilic attack. The fluorine atom at the C2 position is electronically favored for substitution due to its position ortho to the strongly activating ester group and its inherent ability to stabilize the intermediate Meisenheimer complex.

Steric Factors : The presence of substituents ortho to the fluorine (the ester group and the bromine atom) could sterically hinder the approach of a nucleophile to the C2 position. The chlorine at C6 and bromine at C3 are less sterically encumbered.

Without direct experimental data, predicting the definitive outcome is challenging. However, it is plausible that substitution at the highly activated C2 position (displacement of fluoride) would be a significant reaction pathway, provided the nucleophile is not excessively bulky.

Reactions Involving the Ester Functionality

The ethyl ester group of the title compound is susceptible to a variety of transformations, including hydrolysis, transesterification, reduction, and oxidation.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of this compound to its corresponding carboxylic acid, 3-bromo-6-chloro-2-fluorobenzoic acid, can be catalyzed by either acid or base. chemscene.combiosynth.com Carboxylic acid esters generally undergo hydrolysis through a bimolecular nucleophilic acyl substitution mechanism (BAC2), especially under basic conditions. epa.gov In this mechanism, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate and ethanol (B145695). epa.gov

The kinetics of this hydrolysis would be influenced by the steric hindrance provided by the ortho-fluorine and ortho-chloro substituents, which could slow down the rate of reaction compared to a less substituted benzoate (B1203000) ester.

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with another alcohol moiety. This reaction is typically catalyzed by an acid or a base. For this compound, this would involve reacting the ester with an alcohol (R-OH) in the presence of a catalyst to yield the corresponding new ester and ethanol. The reaction is an equilibrium process, and driving it to completion often requires using a large excess of the reactant alcohol or removing the ethanol as it is formed.

Reduction to Alcohols and Oxidation to Carboxylic Acids

The ester functionality can be reduced to a primary alcohol. The reduction of this compound would yield (3-bromo-6-chloro-2-fluorophenyl)methanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H). The existence of the related 3-bromo-2-chloro-6-fluorobenzyl alcohol suggests that such reductions are feasible. aobchem.comsynquestlabs.com

Conversely, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-6-chloro-2-fluorobenzoic acid. chemscene.combiosynth.com This transformation is effectively an oxidation of the ester functional group at the carbonyl carbon.

| Transformation | Reactant | Product | Typical Reagents |

| Hydrolysis | This compound | 3-Bromo-6-chloro-2-fluorobenzoic acid chemscene.combiosynth.com | H3O+ or NaOH(aq) |

| Reduction | This compound | (3-Bromo-6-chloro-2-fluorophenyl)methanol | LiAlH4, DIBAL-H |

Electrophilic Aromatic Substitution Reactivity

The aromatic ring of this compound is substituted with three halogen atoms (bromine, chlorine, and fluorine) and an ethyl carboxylate group. All of these substituents are electron-withdrawing, leading to a significant deactivation of the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. youtube.combohrium.comorgsyn.org The halogens exert a deactivating inductive effect (-I) but are ortho-para directing due to their resonance effect (+M). youtube.combohrium.comorgsyn.orgorganic-chemistry.org Conversely, the ethyl carboxylate group is a meta-director and is strongly deactivating through both inductive and resonance effects. youtube.com

Derivatization Strategies for Advanced Intermediates

The presence of multiple halogen atoms on the aromatic ring of this compound provides valuable opportunities for derivatization through various cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (typically C-Br > C-Cl in palladium-catalyzed reactions) can be exploited for selective functionalization. wikipedia.orgwikipedia.org

Accessing Novel Poly-functionalized Benzoic Acid Derivatives

The transformation of the halogen substituents into other functional groups can lead to a diverse range of poly-functionalized benzoic acid derivatives. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl halide with an organoboron reagent. acs.orgresearchgate.netyonedalabs.com Applying this to this compound, selective coupling at the more reactive C-Br bond with various aryl or vinyl boronic acids could be achieved. For instance, reactions of fluorinated bromoarenes with arylboronic acids have been shown to proceed efficiently. bohrium.comugr.esmdpi.comresearchgate.net

Buchwald-Hartwig Amination: This powerful method for constructing carbon-nitrogen bonds involves the palladium-catalyzed coupling of an aryl halide with an amine. masterorganicchemistry.comwikipedia.orgugr.esrsc.orgyoutube.comorganic-chemistry.orgyoutube.com This strategy can be used to introduce primary or secondary amine functionalities, which are key for the synthesis of nitrogen-containing heterocycles. The reaction is known to be applicable to a wide range of aryl halides, including those with multiple halogen substituents. researchgate.net

Negishi Coupling: This reaction couples organic halides with organozinc compounds and is known for its high functional group tolerance. youtube.comwikipedia.orgrsc.orgnih.govorganic-chemistry.orgyoutube.com It can be employed to introduce alkyl, aryl, or other carbon-based fragments at the halogenated positions of the benzoic acid ester.

A summary of potential cross-coupling reactions on a similar substrate, 1-bromo-4-chloro-2-fluorobenzene, is presented in the table below. chemicalbook.comchemicalbook.comnist.govsigmaaldrich.com

| Reaction Type | Coupling Partner | Potential Product at C-3 | Catalyst/Conditions |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl group | Pd catalyst, base |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Amino group | Pd catalyst, base |

| Negishi Coupling | Organozinc reagent | Alkyl/Aryl group | Pd or Ni catalyst |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group | Pd/Cu catalyst, base |

Synthesis of Nitrogen-Containing Heterocycles

The derivatized benzoic acids are valuable precursors for the synthesis of fused heterocyclic systems like quinolines and isoquinolines, which are important scaffolds in medicinal chemistry.

Synthesis of Quinolines: The Friedländer synthesis is a classic method for quinoline (B57606) formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.govbeilstein-journals.org A plausible route starting from this compound would involve an initial Buchwald-Hartwig amination to introduce an amino group at a position ortho to a group that can be converted into a carbonyl. For example, amination at C-3 followed by modification of the ester at C-1 would provide a suitable precursor. nih.govbeilstein-journals.org

Synthesis of Isoquinolines: Several methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, are available for isoquinoline (B145761) synthesis. orgsyn.orgchemicalbook.comorganic-chemistry.orgresearchgate.net These often involve the cyclization of a β-phenylethylamine derivative. A strategy starting from the target compound could involve a cross-coupling reaction to introduce a two-carbon unit at the C-2 position, followed by amination and cyclization. Alternatively, methods starting from 2-halobenzoic acids or their derivatives have been developed. organic-chemistry.org For instance, a copper-catalyzed reaction of 2-bromoaryl ketones with terminal alkynes and acetonitrile (B52724) can yield densely functionalized isoquinolines. organic-chemistry.org

Introduction of Alkyl and Alkynyl Moieties

Introduction of Alkynyl Moieties: The Sonogashira coupling reaction is a highly effective method for the introduction of alkynyl groups onto an aromatic ring. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.orgyoutube.com This palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl halide is expected to proceed selectively at the C-Br bond of this compound under mild conditions. wikipedia.orglibretexts.org

Introduction of Alkyl Moieties: As previously mentioned, direct Friedel-Crafts alkylation of the highly deactivated ring is generally not feasible. youtube.commasterorganicchemistry.comwikipedia.orgyoutube.combeilstein-journals.orgresearchgate.netmasterorganicchemistry.comnih.gov However, alkyl groups can be introduced via cross-coupling reactions such as the Negishi coupling with alkylzinc reagents or Suzuki coupling with alkylboronic acids. These methods provide a reliable alternative for the synthesis of alkylated derivatives. youtube.comwikipedia.orgrsc.orgnih.govorganic-chemistry.orgyoutube.com

Advanced Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR for Core Structure Confirmation

¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental techniques for confirming the carbon skeleton and proton environments of a molecule.

¹H NMR Spectroscopy : For Ethyl 3-bromo-6-chloro-2-fluorobenzoate, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.

Ethyl Group : The ethyl protons would appear as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) due to spin-spin coupling. The -CH₂- signal would be downfield relative to the -CH₃ signal because of the deshielding effect of the adjacent oxygen atom.

Aromatic Protons : The benzene (B151609) ring has two protons. Their chemical shifts would be in the aromatic region (typically 6.5-8.0 ppm) and influenced by the electronic effects of the halogen substituents. The coupling between these protons and with the fluorine atom would result in complex splitting patterns (e.g., doublets of doublets).

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would confirm the presence of all nine carbon atoms in unique chemical environments.

Carbonyl Carbon : The ester carbonyl carbon (C=O) would appear as a singlet at a significantly downfield chemical shift (typically 160-170 ppm).

Ethyl Carbons : Two signals corresponding to the -CH₂- and -CH₃ carbons would be observed in the upfield region.

Aromatic Carbons : Six distinct signals would be expected for the carbons of the benzene ring. The chemical shifts would be affected by the attached halogens, and the signals for carbons bonded to or near the fluorine atom would exhibit C-F coupling, appearing as doublets.

Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is based on theoretical predictions and principles of NMR spectroscopy, as experimental data is not available.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C=O | ~162 | s |

| C-F | ~158 | d |

| C-Cl | ~135 | d |

| C-Br | ~118 | s |

| C-H (aromatic) | ~130 | d |

| C-H (aromatic) | ~128 | s |

| C (ipso-ester) | ~122 | d |

| O-CH₂ | ~62 | s |

| CH₃ | ~14 | s |

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR is highly sensitive and specific for analyzing fluorine-containing compounds google.com. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear signals over a wide chemical shift range.

For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The precise chemical shift of this signal provides information about the electronic environment of the fluorine atom, which is influenced by the adjacent chloro and bromo substituents. Furthermore, the signal would be split into a multiplet due to coupling with the nearby aromatic protons, providing crucial information about its position on the aromatic ring. The standard reference for ¹⁹F NMR is typically CFCl₃ aaronchem.com.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are critical for unambiguously assembling the molecular structure by revealing correlations between different nuclei google.com.

COSY (Correlation Spectroscopy) : This experiment would map the ¹H-¹H coupling networks. It would definitively link the ethyl quartet and triplet and show which aromatic protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C atoms. It would be used to assign each proton signal to its corresponding carbon signal, for instance, linking the aromatic proton signals to their specific carbon atoms on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies atoms that are close in space, even if they are not directly bonded. A NOESY experiment could show through-space correlations between the fluorine atom and an adjacent aromatic proton or the proton of the ethyl group, further confirming the compound's conformation.

Vibrational Spectroscopy for Molecular Dynamics and Conformational Studies

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify functional groups and study the vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For this compound, the FT-IR spectrum would be expected to display several characteristic absorption bands. The analysis of a structurally related compound shows that C-Cl and C-Br stretches appear in the fingerprint region researchgate.netsigmaaldrich.com.

Expected FT-IR Absorption Bands for this compound (Note: This table is based on characteristic group frequencies, as experimental data is not available.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (sp³ from ethyl) | Stretching | 2980 - 2850 |

| C=O (Ester) | Stretching | 1750 - 1735 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Ester) | Stretching | 1300 - 1000 |

| C-F (Aryl-Fluoride) | Stretching | 1250 - 1100 |

| C-Cl (Aryl-Chloride) | Stretching | ~750 |

| C-Br (Aryl-Bromide) | Stretching | ~650 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light off a molecule and analyzing the energy shifts. While FT-IR is excellent for detecting polar functional groups (like C=O), Raman is often more sensitive to non-polar, symmetric bonds and aromatic rings. The Raman spectrum for this compound would provide additional information on the vibrations of the aromatic ring and the carbon-halogen bonds, which can be weak in FT-IR. The combination of both techniques would allow for a more complete vibrational analysis.

Analysis of Halogen-Aromatic Ring Vibrations

The vibrational characteristics of the aromatic ring in this compound are significantly influenced by the presence of three different halogen substituents (Fluorine, Chlorine, and Bromine). These substituents, with their distinct masses and electronic effects, give rise to a complex vibrational spectrum. The key vibrations involving the halogens are the C-X (where X = F, Cl, Br) stretching and bending modes.

The C-F stretching vibration is typically observed in the region of 1300-1100 cm⁻¹. Due to the high electronegativity of fluorine, this bond has a significant ionic character, leading to a strong and distinct absorption band in the infrared (IR) spectrum. The C-Cl stretching vibration occurs at a lower frequency, generally in the 850-550 cm⁻¹ range. The heavier mass of chlorine compared to fluorine contributes to this lower vibrational energy. The C-Br stretching vibration is found at an even lower frequency, typically between 680-515 cm⁻¹, owing to the increased mass of the bromine atom.

In addition to the fundamental stretching vibrations, in-plane and out-of-plane bending vibrations of the C-X bonds also occur. These vibrations absorb at lower frequencies than the corresponding stretching modes and contribute to the fingerprint region of the spectrum, making it highly characteristic for this specific substitution pattern. The interaction and coupling of these individual C-X vibrations with the vibrations of the benzene ring (e.g., ring breathing modes) can lead to shifts in their expected frequencies and changes in their intensities. High-resolution spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are essential for resolving these complex vibrational modes. mdpi.com

A detailed analysis, often supported by computational methods like Density Functional Theory (DFT), is required to precisely assign each vibrational band to a specific atomic motion. mdpi.com Such studies provide invaluable information on the electronic structure and the nature of chemical bonding within the molecule.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Influencing Factors |

| C-F Stretch | 1300 - 1100 | High electronegativity of Fluorine |

| C-Cl Stretch | 850 - 550 | Mass of Chlorine |

| C-Br Stretch | 680 - 515 | Mass of Bromine |

| C-X Bending (In-plane) | Lower than stretching frequencies | Molecular geometry |

| C-X Bending (Out-of-plane) | Lower than stretching frequencies | Molecular geometry |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak ([M]⁺) would be a key feature in its mass spectrum. Due to the presence of bromine and chlorine, this peak would appear as a characteristic cluster of isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive pattern for the molecular ion, which is invaluable for confirming the presence of these halogens.

The fragmentation of this compound under electron impact (EI) ionization is expected to proceed through several predictable pathways. pharmacy180.com A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da. pharmacy180.comlibretexts.org This would lead to the formation of a stable 3-bromo-6-chloro-2-fluorobenzoyl cation.

Another likely fragmentation pathway is the loss of an ethylene (B1197577) molecule (CH₂=CH₂) via a McLafferty rearrangement, resulting in a radical cation of 3-bromo-6-chloro-2-fluorobenzoic acid. pharmacy180.com Further fragmentation could involve the loss of the halogen atoms or a carbon monoxide (CO) molecule from the benzoyl cation. pharmacy180.com The relative abundance of the fragment ions provides insight into the stability of the resulting ions and the strength of the cleaved bonds.

Predicted Fragmentation Data for this compound

| Adduct/Fragment | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | ~279.93 | Molecular Ion (for ⁷⁹Br and ³⁵Cl) |

| [M+H]⁺ | ~280.94 | Protonated Molecule |

| [M-C₂H₅O]⁺ | ~234.89 | Loss of ethoxy radical |

| [M-C₂H₄]⁺ | ~251.92 | Loss of ethylene (McLafferty rearrangement) |

| [M-Br]⁺ | ~200.96 | Loss of bromine radical |

| [M-Cl]⁺ | ~244.96 | Loss of chlorine radical |

Note: The m/z values are approximate and correspond to the most abundant isotopes. uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. researchgate.net This data would reveal the planarity of the benzene ring and the orientation of the ethyl ester group relative to the ring.

The solid-state packing of the molecules would be governed by various intermolecular interactions. scispace.commdpi.comnih.gov While van der Waals forces are ubiquitous, the presence of halogens and the ester group can lead to more specific interactions. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, could play a significant role in the crystal packing. researchgate.netscispace.com For instance, a bromine or chlorine atom on one molecule might interact with an oxygen atom of the ester group on a neighboring molecule.

Anticipated Crystallographic Parameters and Interactions

| Parameter/Interaction | Significance |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. researchgate.net |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal. nih.gov |

| Bond Lengths (C-Br, C-Cl, C-F) | Provides information on bond strength and character. |

| Bond Angles | Reveals the geometry around atomic centers. |

| Torsion Angles | Describes the conformation of the ethyl ester group. nih.gov |

| Halogen Bonding | Influences crystal packing and stability. researchgate.netscispace.com |

| π-π Stacking | Contributes to the cohesive energy of the crystal. researchgate.netmdpi.com |

Computational and Theoretical Investigations of Ethyl 3 Bromo 6 Chloro 2 Fluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of ethyl 3-bromo-6-chloro-2-fluorobenzoate, offering a detailed view of its electronic structure and geometry.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and equilibrium geometry of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry. nih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The calculations would yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the steric and electronic effects of the bromine, chlorine, and fluorine substituents on the benzene (B151609) ring and the ethyl ester group.

Illustrative Optimized Geometrical Parameters for a Halogenated Benzene Derivative (Calculated via DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.38 - 1.40 | - | - |

| C-Br | ~1.89 | - | - |

| C-Cl | ~1.73 | - | - |

| C-F | ~1.35 | - | - |

| C-C=O | - | ~120 | - |

| O-C=O | - | ~125 | - |

| C-O-C | - | ~115 | - |

| Ring-C-O-C | - | - | ~180 |

Note: This table is illustrative and shows typical values for similar structures. Actual values for this compound would require specific calculations.

Ab initio quantum chemistry methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without the use of empirical parameters. researchgate.net While computationally more demanding than DFT, these methods can provide more accurate predictions for various molecular properties. For this compound, ab initio calculations could be employed to refine the geometry obtained from DFT and to accurately predict properties like dipole moment, polarizability, and thermochemical data (e.g., enthalpy of formation). nih.gov The choice of method and basis set would be critical in balancing accuracy with computational cost.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic transitions. materialsciencejournal.org For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density in these key orbitals. researchgate.net The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation. materialsciencejournal.org A smaller HOMO-LUMO gap suggests higher reactivity. materialsciencejournal.org This analysis helps in understanding the molecule's behavior in various chemical reactions. researchgate.net

Illustrative Frontier Orbital Energies for a Halogenated Aromatic Compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.0 to -6.0 |

| LUMO | -2.0 to -1.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are typical for similar molecules and serve as an example. Specific calculations are needed for this compound.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be correlated with experimental spectra (e.g., Infrared, Raman, and NMR) to confirm the molecular structure. nih.gov

For this compound, DFT calculations can predict vibrational frequencies corresponding to the stretching and bending modes of its functional groups. nih.gov These calculated frequencies, when appropriately scaled, can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical chemical shifts provide a basis for interpreting and assigning the signals in experimental NMR spectra. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. bohrium.com

Illustrative Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch | ~1720 | ~1725 |

| C-F stretch | ~1250 | ~1255 |

| C-Cl stretch | ~750 | ~752 |

| C-Br stretch | ~680 | ~685 |

Note: This table is illustrative. The correlation between predicted and experimental data is highly dependent on the computational method and basis set used.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states.

This compound is a potential substrate for various reactions, including Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions. Computational modeling can be used to elucidate the mechanisms of these reactions by locating and characterizing the transition states.

For an SNAr reaction, where a nucleophile displaces one of the halogen atoms, computational methods can map the potential energy surface of the reaction. This would involve identifying the structure and energy of the Meisenheimer complex (the intermediate) and the transition states leading to and from it. The activation energies calculated for the displacement of each halogen (bromo, chloro, or fluoro) would indicate the most likely site of substitution.

Solvation Effects on Reactivity

The reactivity of this compound in solution is significantly influenced by the surrounding solvent molecules. Computational studies investigating related halogenated aromatic compounds reveal an intricate balance between various intermolecular forces, including halogen bonding, hydrogen bonds, and general solvation. nih.gov The choice of solvent can dramatically alter the electronic distribution within the molecule, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

The table below illustrates hypothetical solvation free energies (ΔGsolv) of this compound in various solvents, as might be predicted by computational models. These values are crucial for predicting how the compound will behave in different chemical environments.

| Solvent | Dielectric Constant (ε) | Predicted Solvation Free Energy (ΔGsolv) (kcal/mol) |

| n-Hexane | 1.88 | -3.5 |

| Dichloromethane (B109758) | 8.93 | -6.8 |

| Acetone | 20.7 | -8.2 |

| Acetonitrile (B52724) | 36.6 | -9.1 |

| Water | 80.1 | -10.5 |

Note: The data in this table is illustrative and based on typical values for similar halogenated aromatic esters.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to understanding its interactions and reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore these aspects.

Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms in space. The primary focus would be on the rotation around the C-O bond of the ester group and the C-C bond connecting the ester to the aromatic ring. Due to the presence of bulky halogen atoms (bromine and chlorine) and a fluorine atom ortho to the ester group, steric hindrance is expected to play a significant role in determining the preferred conformation. Studies on similarly substituted aromatic esters have shown that such steric clashes can lead to non-planar arrangements, where the ester group is twisted out of the plane of the aromatic ring. nih.gov

Molecular dynamics simulations provide a time-resolved view of the molecule's motion. nih.gov For this compound, an MD simulation would track the movements of each atom over time, revealing the flexibility of the ethyl group and the rotational dynamics of the ester moiety. Such simulations on substituted benzoates have been used to understand their interactions within larger systems, like surfactant bilayers, showing how the molecule's motion can be restricted by its environment. researchgate.netaip.org

The following table presents hypothetical data from a conformational analysis, indicating the relative energies of different rotamers.

| Dihedral Angle (Ar-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

| 0° (syn-periplanar) | 2.5 | 5 |

| 60° | 1.0 | 30 |

| 120° | 1.2 | 25 |

| 180° (anti-periplanar) | 0.0 | 40 |

Note: The data in this table is illustrative and based on general principles of conformational analysis for aromatic esters.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that aim to predict the reactivity or other properties of chemical compounds based on their molecular descriptors. psu.edunih.gov For this compound, a QSRR model could be developed to predict properties such as its reaction rate in a specific transformation or its retention time in chromatography.

The development of a QSRR model involves calculating a wide range of molecular descriptors for the compound. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Electronic: Pertaining to the distribution of electrons.

Physicochemical: Such as hydrophobicity (logP) and molar refractivity.

For halogenated aromatic compounds, descriptors that account for the size, polarizability, and electronegativity of the halogen atoms are particularly important. researchgate.netnih.gov The presence of the bromo, chloro, and fluoro substituents would significantly influence the electronic and steric descriptors of this compound.

Once calculated, these descriptors are used to build a mathematical model, often using techniques like multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN). researchgate.netresearchgate.net The quality of the QSRR model is assessed by its ability to accurately predict the property of interest for a set of test compounds. While no specific QSRR studies on this compound have been published, models developed for similar aromatic esters and halogenated compounds can provide insights into which molecular features are most critical for determining its reactivity. psu.eduresearchgate.net

The table below lists some key molecular descriptors that would be relevant for a QSRR study of this compound.

| Descriptor Type | Descriptor Name | Predicted Value |

| Physicochemical | Molecular Weight | 295.5 g/mol |

| Physicochemical | logP (Octanol-Water Partition Coefficient) | 3.8 |

| Electronic | Dipole Moment | 2.5 D |

| Topological | Wiener Index | 1258 |

| Geometrical | Molecular Surface Area | 250 Ų |

Note: The values in this table are hypothetical and for illustrative purposes.

Applications in Advanced Organic Synthesis Research

Role as a Versatile Building Block for Complex Molecules

The strategic placement of bromo, chloro, and fluoro substituents on the benzene (B151609) ring of Ethyl 3-bromo-6-chloro-2-fluorobenzoate provides multiple reaction sites that can be selectively functionalized. This makes it an exceptionally versatile building block for the synthesis of intricate and high-value molecules.

The differential reactivity of the C-Br and C-Cl bonds is a key feature that chemists can exploit. The carbon-bromine bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This chemoselectivity allows for sequential and site-selective introduction of various substituents. For instance, a Suzuki or Stille coupling can be performed at the C-Br position, leaving the C-Cl bond intact for subsequent transformations.

A notable application of structurally similar building blocks is in the synthesis of agrochemicals. For example, derivatives of 3-bromo-6-substituted-2-methylbenzoic acids have been utilized as key intermediates in the preparation of substituted benzophenones, which are precursors to potent fungicides. The synthetic strategy often involves a Friedel-Crafts acylation reaction, where the benzoyl moiety is introduced onto another aromatic ring.

Furthermore, the 3-chloro-2-fluorophenyl motif, present in this compound, is a key structural element in some modern pharmaceuticals. For instance, this fragment is found in potent and selective inhibitors of the Murine Double Minute 2 (MDM2) protein, which are being investigated as anticancer agents. The synthesis of these complex molecules relies on the strategic use of such pre-functionalized aromatic building blocks to construct the final bioactive compound.

Below is a representative table illustrating the types of complex molecules that can be synthesized using this compound as a starting material.

| Target Molecule Class | Synthetic Strategy | Key Reaction |

| Substituted Biaryls | Suzuki Coupling | Palladium-catalyzed reaction of the C-Br bond with a boronic acid. |

| Aryl-alkynes | Sonogashira Coupling | Palladium/copper-catalyzed reaction of the C-Br bond with a terminal alkyne. |

| Substituted Benzophenones | Friedel-Crafts Acylation | Lewis acid-catalyzed reaction of the corresponding benzoyl chloride with an aromatic substrate. |

| Heterocyclic Compounds | Annulation Reactions | Palladium-catalyzed intramolecular or intermolecular cyclization reactions. |

Synthesis of Novel Organic Scaffolds and Chemical Libraries

The creation of novel organic scaffolds and diverse chemical libraries is a cornerstone of modern drug discovery and materials science. organic-chemistry.org this compound is an ideal starting material for such endeavors due to its multiple points of diversification.

Through combinatorial chemistry approaches, each of the reactive sites on the molecule can be systematically varied to generate a large collection of related compounds. For example, a library of biaryl compounds can be synthesized by reacting the bromo position with a diverse set of boronic acids via Suzuki coupling. The resulting products can then be subjected to further diversification by targeting the chloro and fluoro substituents or by modifying the ethyl ester.

One powerful strategy for generating novel scaffolds is through palladium-catalyzed annulation reactions. rsc.org These reactions can construct new rings by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step. For instance, the reaction of this compound with alkynes or alkenes under palladium catalysis can lead to the formation of various fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials.

A relevant example in the broader context of library synthesis is the construction of spirooxindole libraries. nih.govresearchgate.net Although not directly starting from the title compound, these syntheses often employ multi-component reactions where one of the reactants is a substituted aromatic aldehyde or ketone. The 3-bromo-6-chloro-2-fluorobenzaldehyde (B582021), which can be derived from this compound, would be a suitable substrate for generating a library of novel spirooxindoles with unique substitution patterns for biological screening.

The following table outlines a hypothetical library synthesis starting from this compound.

| Library Scaffold | Diversification Point 1 (R1) | Diversification Point 2 (R2) |

| Substituted Biphenyls | Suzuki coupling at C-Br with various aryl boronic acids. | Amide formation from the ester with various amines. |

| Benzo[b]thiophenes | Thiolation at C-Br followed by intramolecular cyclization. | Suzuki coupling at C-Cl with various aryl boronic acids. |

| Indazoles | Reaction with hydrazine (B178648) followed by intramolecular cyclization. | Heck reaction at C-Br with various alkenes. |

Precursor in Methodology Development Studies

The development of new synthetic methodologies is crucial for advancing the field of organic chemistry. Polyhalogenated aromatic compounds like this compound serve as excellent substrates for testing the scope and limitations of new catalytic systems.

The presence of multiple, electronically distinct halogen atoms allows researchers to study the chemoselectivity of novel catalysts. For example, a new palladium catalyst could be evaluated for its ability to selectively activate the C-Br bond over the C-Cl and C-F bonds. Such studies are essential for developing catalysts with predictable and controllable reactivity.

Furthermore, this compound is a suitable substrate for developing new C-H activation methodologies. nih.gov The fluorine atom at the 2-position can act as a directing group in some C-H activation reactions, guiding the catalyst to functionalize the adjacent C-H bond. Developing methods for the direct functionalization of C-H bonds is a major goal in modern synthesis as it offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

The development of novel catalysts for greener chemical production has also utilized substrates with bromide functionalities to test catalyst efficiency and yield improvements in cross-coupling reactions. nih.gov

The table below summarizes potential methodology development studies where this compound could be a key substrate.

| Methodology | Research Goal | Potential Outcome |

| Selective Cross-Coupling | To develop a catalyst that selectively reacts with the C-Br bond. | A new catalytic system for the synthesis of mono-arylated products from polyhalogenated aromatics. |

| C-H Functionalization | To use the fluorine atom as a directing group for C-H activation. | A novel method for the synthesis of 2,3,4-trisubstituted benzoic acid derivatives. |

| Tandem Catalysis | To perform a sequence of reactions in one pot, targeting different halogen sites. | An efficient synthesis of complex polycyclic aromatic compounds. |

| Flow Chemistry Synthesis | To optimize reaction conditions for library synthesis in a continuous flow reactor. | A rapid and automated method for generating a library of derivatives. |

Investigation of Structure-Reactivity Relationships (SRR) for Derivative Libraries

Understanding the relationship between the structure of a molecule and its reactivity is fundamental to designing more efficient synthetic routes and developing molecules with desired properties. By synthesizing a library of derivatives from this compound and studying their reactivity in a specific reaction, valuable structure-reactivity relationships (SRR) can be established.

For instance, a library of compounds can be generated where the substituent at the 3-position is varied (e.g., by replacing the bromine with different aryl, alkyl, or heteroatom-containing groups via cross-coupling). The reactivity of this library in a subsequent reaction, such as the hydrolysis of the ethyl ester or a further cross-coupling at the 6-position, can then be quantitatively assessed.

Such studies can provide insights into how electronic and steric effects of the substituents influence the reaction rate and outcome. For example, one could determine the Hammett parameters for a series of substituents and correlate them with the observed reaction rates. This information is invaluable for predicting the reactivity of related compounds and for optimizing reaction conditions.

In a broader context, structure-activity relationship (SAR) studies are crucial in medicinal chemistry and agrochemistry. For example, in the development of novel fungicides, the antifungal activity of a series of compounds with different substitution patterns on the aromatic ring is systematically evaluated to identify the most potent analogues. nih.gov Similarly, the antibacterial activity of benzophenone (B1666685) derivatives has been shown to be highly dependent on their substitution pattern.

The following table provides a framework for a hypothetical SRR study on a library derived from this compound.

| Derivative Library | Reaction Studied | Measured Parameter |

| 3-Aryl-6-chloro-2-fluorobenzoates | Ester Hydrolysis | Reaction rate constant (k) |

| Ethyl 3-bromo-6-aryl-2-fluorobenzoates | Nucleophilic Aromatic Substitution of Fluorine | Product yield (%) |

| 3,6-Diaryl-2-fluorobenzamides | Intramolecular Cyclization | Activation energy (Ea) |

Future Research Directions and Methodological Innovations

Development of Asymmetric Synthetic Routes

The structure of Ethyl 3-bromo-6-chloro-2-fluorobenzoate is achiral. However, it is a key precursor for creating chiral molecules, which are fundamental in pharmaceuticals and materials science. Future research could focus on using this compound in reactions that generate chirality.

One promising area is the synthesis of C-N atropisomers, which are molecules with restricted rotation around a carbon-nitrogen single bond. nih.gov These structures are gaining interest for their roles in bioactive molecules and chiral ligands. nih.gov Methodologies involving the catalytic asymmetric N-arylation of anilides could potentially use a derivative of this compound to create novel, optically active compounds. nih.gov

Furthermore, iridium-catalyzed asymmetric cycloadditions represent a powerful method for constructing complex chiral molecules. acs.org Research has shown that various halogenated carboxylic acids can participate in these reactions to form highly enantioenriched products. acs.org Converting this compound to its corresponding carboxylic acid could enable its use in such transformations, expanding its utility in synthesizing stereochemically complex targets. acs.org

Bio-orthogonal Chemistry Applications in Non-biological Material Science

Bio-orthogonal chemistry refers to reactions that can occur in complex environments without interfering with native processes. nih.govnih.gov While traditionally applied in living systems, its principles are increasingly relevant to materials science for creating precisely functionalized surfaces and polymers. nih.govnih.gov

The distinct halogen atoms on the this compound ring offer differential reactivity that could be exploited for orthogonal functionalization. For instance, the bromine atom is typically more reactive in certain cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) than the chlorine atom. This allows for sequential, site-selective modifications. Future research could explore using this compound as a molecular linker to attach different functional units to a material's surface in a controlled, stepwise manner, a concept central to advanced materials design.

Integration with Machine Learning for Synthetic Route Prediction

For a compound like this compound, ML models could be employed to:

Optimize Synthesis: Predict the ideal reagents, catalysts, and conditions to maximize yield and purity for its industrial-scale production.

Discover New Pathways: Identify novel retrosynthetic disconnections, potentially leading to more cost-effective or environmentally friendly manufacturing processes. engineering.org.cnacs.org

Predict Reactivity: Model the compound's reactivity in subsequent transformations, helping chemists anticipate major products and potential byproducts with greater accuracy. rsc.org

The integration of ML offers a powerful data-driven approach to refine and innovate the synthesis and utilization of this and other fine chemicals. chemrxiv.org

Table 1: Comparison of Traditional vs. Machine Learning-Assisted Synthetic Planning

| Feature | Traditional Approach | Machine Learning Approach |

|---|---|---|

| Route Design | Relies on expert knowledge, established rules, and literature precedent. acs.org | Data-driven, using algorithms trained on millions of reactions to propose diverse pathways. chemcopilot.com |

| Novelty | Often constrained by known reaction types and human bias. | Can suggest unconventional or novel disconnections, leading to innovative routes. chemcopilot.comengineering.org.cn |